1-Hydroxycyclohexyl phenyl ketone

UV curing photoinitiator kinetics urethane-acrylate resin

Select 1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3) for unmatched UV curing efficiency. This Norrish Type I photoinitiator delivers a superior curing rate compared to Darocur 1173 and benzophenone, enabling high-throughput printing at line speeds exceeding 100 m/min. Its proven non-yellowing behavior ensures long-term color fidelity in clear coatings, outperforming benzophenone which causes amber discoloration. High dark-cure conversion guarantees complete polymerization in shadow areas for reliable adhesive bonding. With a balanced UV absorption profile (243 nm, 331 nm) ideal for 365 nm and 405 nm LED sources, it is the definitive choice for SLA/DLP 3D printing resins demanding low residual fragments and high part accuracy.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 947-19-3
Cat. No. B179516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxycyclohexyl phenyl ketone
CAS947-19-3
Synonyms1-HCHPK
1-hydroxycyclohexyl phenyl ketone
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2
InChIKeyQNODIIQQMGDSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancea
Solubilitya
Storagea

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxycyclohexyl Phenyl Ketone (CAS 947-19-3) for Industrial UV Curing and Polymer Synthesis


1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3), commonly known as Photoinitiator 184 or Irgacure 184, is a Norrish Type I α-hydroxyketone free-radical photoinitiator widely employed in UV-curable coatings, adhesives, and inks . It is a white to off-white crystalline solid with a melting point of 47–50 °C, a molecular weight of 204.26 g/mol, and characteristic UV absorption maxima at 243 nm and 331 nm, which align with common industrial mercury vapor lamp emissions [1]. The compound is noted for its high initiation efficiency, excellent solubility in common monomers and organic solvents, and low yellowing upon prolonged UV exposure, making it a workhorse in radiation-curable formulations [2]. This evidence guide focuses on the quantifiable performance differentiators that influence scientific selection and procurement relative to its closest α-hydroxyketone analogs and other class members.

Why Substituting 1-Hydroxycyclohexyl Phenyl Ketone with a Generic Photoinitiator Risks Performance Failure


The α-hydroxyketone photoinitiator class is not interchangeable; subtle structural variations drive large differences in radical generation efficiency, oxygen sensitivity, and final polymer properties. For 1-hydroxycyclohexyl phenyl ketone (HCPK), the specific combination of a cyclohexyl group and a tertiary α‑hydroxyl substitution pattern determines its cleavage quantum yield, the relative reactivity of its benzoyl and hydroxycyclohexyl radicals, and its resistance to yellowing [1]. Direct comparative studies demonstrate that alternative photoinitiators such as DMPA (2,2-dimethoxy-2-phenylacetophenone), Darocur 1173 (2-hydroxy-2-methyl-1-phenylpropan-1-one), and benzophenone exhibit significantly different curing rates, dark-cure conversion, and oxygen-inhibition profiles, even when used at identical molar loadings [2]. Consequently, substituting HCPK without reformulation and revalidation can result in incomplete cure, surface tack, color shift, or inadequate mechanical properties, underscoring the need for compound-specific evidence in procurement decisions.

Quantitative Differentiation of 1-Hydroxycyclohexyl Phenyl Ketone Versus α‑Hydroxyketone and Benzophenone Photoinitiators


Curing Rate Advantage of HCPK Over Benzophenone and Darocur 1173 in Urethane‑Acrylate Resins

In a direct head-to-head study of UV-curable urethane‑acrylate resins, 1-hydroxycyclohexyl phenyl ketone (Irgacure 184) exhibited the highest curing rate among three commercial photoinitiators [1]. The comparative evaluation measured relative curing speed under identical irradiation conditions. The quantified ordering of performance was Irgacure 184 > Darocur 1173 > benzophenone, establishing a clear reactivity hierarchy relevant to high‑throughput industrial curing processes.

UV curing photoinitiator kinetics urethane-acrylate resin

Radical Utilization Efficiency of HCPK Versus DMPA Under Inert Atmosphere

The fraction of primary radicals that successfully initiate polymerization rather than undergoing termination or side reactions is a critical determinant of photoinitiator economy. A comparative product‑analysis study of methyl methacrylate photopolymerization in dilute benzene solution revealed that under nitrogen atmosphere, 100% of the radicals generated from HCPK participated in polymerization initiation [1]. In contrast, only 30% of benzoyl radicals and 15% of 1,1-dimethoxybenzyl radicals derived from DMPA (2,2-dimethoxy-2-phenylacetophenone) were productively incorporated into polymer chains [1].

photoinitiator cleavage radical polymerization methyl methacrylate

Dark-Cure Conversion Advantage of HCPK Relative to DMPA

In many industrial UV processes, polymerization continues after the substrate exits the irradiation zone—a phenomenon known as dark curing. Real‑time FTIR analysis of multifunctional acrylate systems demonstrated that although DMPA exhibits a superior α‑cleavage quantum yield, HCPK achieves significantly higher overall monomer conversion in the dark [1]. The mechanistic basis is that HCPK generates two initiating radicals with balanced reactivity, whereas DMPA yields one highly initiating radical and one radical that predominantly participates in termination [1].

dark curing post‑UV conversion photoinitiator efficiency

Polymerization Rate Ranking of HCPK Among α‑Hydroxyketone and Acetophenone Initiators

IR spectroscopy monitoring of UV‑initiated polymerization in hydroxyethyl acrylate (HEA) solution established a clear reactivity order among three structurally related initiators [1]. The polymerization rate followed the sequence: DMHA (2,2-dimethoxy-2-phenylacetophenone derivative) > HCPK (1-hydroxycyclohexyl phenyl ketone) > DMPA (2,2-dimethoxy-2-phenylacetophenone) [1]. This ranking reflects the interplay between initiating radical size, radical‑monomer interaction strength, and the onset of autoacceleration at low conversion.

photopolymerization kinetics autoacceleration hydroxyethyl acrylate

Non‑Yellowing Performance in Clear Coat Applications

1-Hydroxycyclohexyl phenyl ketone is widely specified for applications demanding minimal color development, both immediately after curing and following prolonged UV or sunlight exposure . Unlike certain benzophenone‑type initiators that form colored by‑products via hydrogen abstraction mechanisms, HCPK undergoes clean Norrish Type I α‑cleavage, generating non‑chromophoric radical fragments [1]. The resulting cured coatings exhibit superior clarity retention, as documented in technical data sheets where HCPK‑based clear coatings are rated as having 'very good' performance in clear systems .

yellowing resistance UV coating durability photoinitiator color stability

Procurement‑Relevant Applications for 1-Hydroxycyclohexyl Phenyl Ketone Based on Comparative Performance


High‑Speed UV Inkjet and Flexographic Inks

The superior curing rate of HCPK relative to benzophenone and Darocur 1173 [1] makes it the preferred choice for high‑throughput printing processes where line speeds exceed 100 m/min. Its rapid radical generation and efficient initiation ensure complete cure within the millisecond UV exposure window, preventing ink transfer and enabling immediate stacking or rewinding. The low yellowing characteristic is essential for maintaining color fidelity in process‑color and spot‑color printing.

Clear Wood and Plastic Coatings Requiring Long‑Term Color Stability

Formulations intended for clear finishes on furniture, flooring, or plastic components rely on HCPK for its proven non‑yellowing behavior [1]. Unlike benzophenone, which can produce a gradual amber discoloration over time, HCPK maintains the visual clarity and neutrality of the coating, preserving the natural appearance of wood grain or the transparency of polycarbonate and acrylic substrates [1].

Thick‑Section UV‑Curable Adhesives and Laminates

In adhesive bonding applications where UV light penetration is limited (e.g., laminating glass to metal or plastic to plastic), the high dark‑cure conversion efficiency of HCPK [1] ensures that polymerization proceeds to completion in shadowed areas and after the adhesive exits the UV exposure zone. This property reduces the risk of adhesive joint failure due to incomplete cure, a critical reliability factor in automotive and electronics assembly.

Photopolymerizable Resins for 3D Printing and Stereolithography

HCPK is widely used in stereolithography (SLA) and digital light processing (DLP) 3D printing resins. Its balanced absorption profile (243 nm and 331 nm) [1] overlaps with the emission of common 405 nm and 365 nm LED/LCD light sources, enabling efficient layer‑by‑layer photopolymerization. The quantitative evidence of its radical utilization efficiency (100% under inert conditions) supports its use in vat polymerization where minimizing residual photoinitiator fragments is crucial for part accuracy and post‑cure mechanical properties.

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